3-((4-乙氧基苯基)氨基)-1-甲基吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

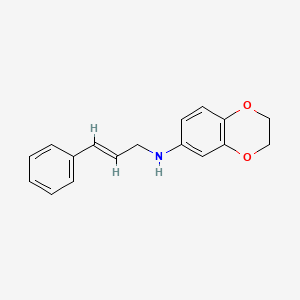

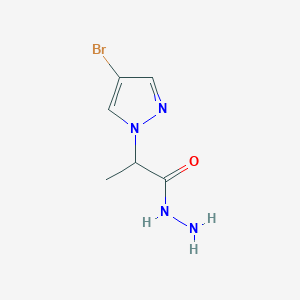

The compound "3-((4-Ethoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a five-membered lactam structure with a ketone functionality at the 2,5-positions. The ethoxyphenyl group is a common moiety in medicinal chemistry, often contributing to the lipophilicity and potential receptor binding characteristics of a molecule.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives has been explored in various studies. For instance, a diastereoselective multicomponent synthesis of N-aminopyrrolidine-2,5-diones has been reported, involving the reaction of N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring. The substituents on the ring can influence the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealed a nonplanar conformation stabilized by various intermolecular interactions . These structural insights are valuable for understanding the conformational preferences of similar compounds.

Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions. The reaction of 1,5-diaryl-4-ethoxycarbonyltetrahydropyrrole-2,3-diones with 2-aminopyridine, for example, leads to the formation of complexes that can be converted to N-(2-pyridyl)-1,5-diaryl-3-hydroxy-2-oxo-2,5-dihydropyrrole-4-carboxamides . Additionally, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been shown to yield novel spiro-linked compounds . These reactions highlight the reactivity of the pyrrolidine-2,5-dione scaffold and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure. The presence of substituents such as the ethoxyphenyl group can affect the molecule's lipophilicity, solubility, and potential interactions with biological targets. For example, the shift of ethoxy substitution from the 4- to the 2-position on the phenyl ring of a thiazolidine-2,4-dione derivative was found to significantly improve its biological activities . This suggests that subtle changes in the structure of pyrrolidine-2,5-dione derivatives can lead to significant differences in their properties and activities.

科学研究应用

合成和结构表征

通过微波辐射改进的缩合反应方法,探索了新型琥珀酰亚胺衍生物的合成,包括与 3-((4-乙氧基苯基)氨基)-1-甲基吡咯烷-2,5-二酮 相关的化合物。与传统方法相比,这些合成路线展示了明显更高的产率。利用 FT-IR、1H NMR、13C NMR 光谱和元素分析等技术对这些化合物进行了结构表征,揭示了它们的复杂分子结构,并为进一步的生物活性研究铺平了道路 (Cvetkovic 等人,2019)。

抗菌活性

3-((4-乙氧基苯基)氨基)-1-甲基吡咯烷-2,5-二酮 的一些衍生物对几种测试真菌表现出有希望的体外抗真菌活性。具体而言,一项研究发现,某些化合物对广谱真菌表现出显着的抑制活性,表明它们作为新型杀真菌剂的潜力。这突出了该化合物在开发新型抗菌剂中的相关性 (Cvetkovic 等人,2019)。

量子化学研究

使用密度泛函理论 (DFT) 计算对这些化合物的量子化学研究,提供了对这些分子的构效关系 (SAR) 的见解。已利用某些衍生物的优化几何的分子静电势 (MEP) 图分析来预测分子的化学活性,为理解这些化合物的生物活性提供了理论基础 (Cvetkovic 等人,2019)。

抗氧化活性

已合成并评估了与 3-((4-乙氧基苯基)氨基)-1-甲基吡咯烷-2,5-二酮 具有结构相似性的乙琥胺的 N-氨甲基衍生物及其相关化合物的抗氧化活性。这些研究有助于理解该化合物在调节氧化应激相关生物过程中的潜力 (Hakobyan 等人,2020)。

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes and are often the targets for therapeutic interventions.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations . These interactions can lead to changes in the target’s function, ultimately influencing the biological processes they are involved in.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular levels .

安全和危害

属性

IUPAC Name |

3-(4-ethoxyanilino)-1-methylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)14-11-8-12(16)15(2)13(11)17/h4-7,11,14H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNBQIMPVZIAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

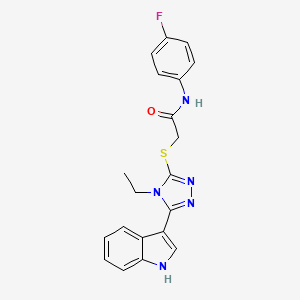

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

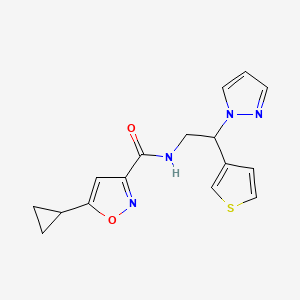

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

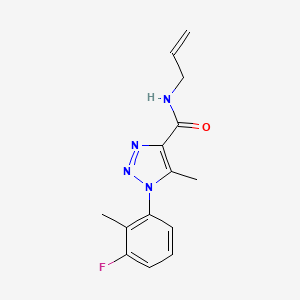

![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)